4-Cyclohexyl-1-phenylthiosemicarbazide
Description
Significance and Historical Context of Thiosemicarbazide (B42300) Frameworks in Medicinal Chemistry
Thiosemicarbazides are a class of organic compounds characterized by a core structure containing both thiourea (B124793) and hydrazine (B178648) functionalities. wisdomlib.org This unique structural arrangement makes them valuable building blocks for the synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles. juniv.edu Historically, the medicinal importance of this chemical framework gained significant traction in the mid-20th century. A notable early success was the development of thiosemicarbazone derivatives, which led to the marketing of methisazone (B1676394) as a treatment for smallpox in the 1950s. researchgate.net
Thiosemicarbazides and their derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, are recognized for a wide spectrum of biological activities. researchgate.netnih.gov These activities have positioned them as compounds of enduring interest in medicinal chemistry, with research exploring their potential as anticancer, antibacterial, antiviral, and antitumor agents. wisdomlib.orgnih.gov The versatility and potent biological activity of the thiosemicarbazide scaffold continue to drive research into new therapeutic applications. researchgate.net
Overview of N-Substituted Thiosemicarbazides in Contemporary Pharmaceutical Research
The biological profile of the thiosemicarbazide core can be extensively modified through substitution at its nitrogen atoms (N1, N2, and N4). N-substituted derivatives are a major focus of contemporary pharmaceutical research because these substitutions can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. nih.gov
The strategic addition of different alkyl or aryl groups at the N4-position, for instance, is a common method for synthesizing libraries of thiosemicarbazide analogues with diverse biological properties. juniv.edumdpi.com These modifications allow for the fine-tuning of a molecule's activity, potentially enhancing its potency and selectivity for a specific biological target. nih.gov The condensation of these N4-substituted thiosemicarbazides with various aldehydes and ketones further expands the chemical diversity, leading to thiosemicarbazones with a broad range of pharmacological profiles, including antimicrobial and anticancer activities. nih.govmdpi.com This synthetic flexibility makes N-substituted thiosemicarbazides a cornerstone for developing novel therapeutic agents. researchgate.net
Specific Research Focus on 4-Cyclohexyl-1-phenylthiosemicarbazide and Related Analogues
While specific literature on this compound is limited, extensive research on its close structural analogues provides significant insight into the chemical and biological characteristics of this class of compounds. The core structure, featuring a cyclohexyl group at the N4 position, is a recurring motif in various studies.
Synthesis and Structural Characterization: The synthesis of N4-substituted thiosemicarbazides typically involves the reaction of an appropriate isothiocyanate with hydrazine or a substituted hydrazine. mdpi.com For instance, the precursor 4-cyclohexylthiosemicarbazide can be prepared from cyclohexyl isothiocyanate and hydrazine hydrate. mdpi.com This intermediate is then used to synthesize more complex derivatives.
Detailed structural information comes from X-ray crystallography studies on related compounds. An analysis of 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide reveals a monoclinic crystal system with a specific dihedral angle between the thiophene (B33073) and cyclohexyl rings. researchgate.netresearchgate.net Similarly, the crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide has been determined to be orthorhombic, with the cyclohexyl group in a chair conformation. nih.gov These studies confirm that intramolecular and intermolecular hydrogen bonds, particularly involving the thioamide (N-H) and thione (C=S) groups, are crucial in stabilizing the crystal packing. nih.govnih.gov
Spectroscopic techniques are vital for characterization. In the 13C NMR spectrum of 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide, characteristic signals for the thione (C=S) and carbonyl (C=O) carbons appear at approximately 181.1 ppm and 162.0 ppm, respectively. researchgate.net The proton NMR spectrum shows distinct signals for the thioamide and amide protons, as well as the protons of the cyclohexyl ring. researchgate.net
The table below summarizes crystallographic data for analogues of the target compound, illustrating the structural properties of the 4-cyclohexyl thiosemicarbazide framework.
| Property | 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide nih.gov | 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide researchgate.net |
| Molecular Formula | C₁₀H₁₉N₃S | C₁₂H₁₇N₃OS₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P bca | P 21/c |
| Key Structural Features | Cyclohexyl group in chair conformation; Intramolecular N—H⋯N hydrogen bond; Intermolecular N—H⋯S hydrogen bonds form inversion dimers. | Dihedral angle of 60.7(4)° between thiophene and cyclohexyl rings; Intermolecular N–H⋯O hydrogen bonds link molecules into chains. |
Research Applications and Biological Activity: Analogues of this compound have been investigated for various applications. Metal complexes derived from cyclohexylthiosemicarbazide have been synthesized and screened for antimicrobial activities against Gram-positive and Gram-negative bacteria, with studies showing that complexation with metals like Manganese (II), Cobalt (II), and Nickel (II) can enhance this activity compared to the free ligand. rdd.edu.iqresearchgate.net In a non-medicinal context, 4-cyclohexyl-3-thiosemicarbazide has been studied as an effective corrosion inhibitor for mild steel in acidic solutions, with its mechanism involving adsorption onto the metal surface. icrc.ac.ir Other research has explored the α-amylase inhibition and antioxidant activities of related thiosemicarbazone derivatives, highlighting the broad biological potential of this chemical class. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-anilino-3-cyclohexylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h2,5-6,9-11,15H,1,3-4,7-8H2,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLHKOWKJTAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350148 | |
| Record name | ST033355 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27421-91-6 | |
| Record name | NSC148166 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148166 | |
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| Record name | ST033355 | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CYCLOHEXYL-1-PHENYL-3-THIOSEMICARBAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Derivatization Strategies for 4 Cyclohexyl 1 Phenylthiosemicarbazide and Its Analogues
Established Synthetic Pathways for N-Substituted Thiosemicarbazides
N-substituted thiosemicarbazides are a class of compounds with significant utility in organic and medicinal chemistry. Their synthesis is well-documented, with several reliable methods available.
The most common and direct method for synthesizing 1,4-disubstituted thiosemicarbazides involves the nucleophilic addition of a hydrazine (B178648) derivative to an isothiocyanate. researchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of the hydrazine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). researchgate.net This reaction is typically carried out by refluxing the hydrazine and the isothiocyanate in a suitable solvent, such as absolute ethanol (B145695). orientjchem.org The versatility of this method allows for the preparation of a wide array of thiosemicarbazide (B42300) derivatives by varying the substituents on both the hydrazine and the isothiocyanate. researchgate.net
For instance, the reaction of various carbohydrazides with aryl isothiocyanates under different conditions (using solvents like pyridine (B92270) or bases such as NaOH or KOH) yields 1,4-disubstituted thiosemicarbazide derivatives. researchgate.net
Table 1: Examples of N-Substituted Thiosemicarbazide Synthesis via Nucleophilic Addition
| Hydrazine Derivative | Isothiocyanate | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| tert-Butyl carbazate | Phenyl isothiocyanate | Absolute Ethanol | Reflux, 3h | N-(tert-butoxycarbonyl)-2-(phenylcarbamothioyl)hydrazine-1-carboxamide | 84% | orientjchem.org |
| 4-Nitrophenylacetic acid hydrazide | Cyclohexyl isothiocyanate | - | - | 1-(Cyclohexylcarbamothioyl)-2-(4-nitrophenylacetyl)hydrazine | - | nih.gov |
Data is illustrative and compiled from referenced literature.
Beyond the standard hydrazine-isothiocyanate reaction, alternative methods for synthesizing thiosemicarbazides have been developed. One such method involves the use of carbon disulfide. In this procedure, an arylamine is first treated with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate is then reacted with methyl iodide, followed by hydrazinolysis to yield the desired 4-arylthiosemicarbazide. researchgate.net
Another alternative involves heating carbohydrazides with ammonium (B1175870) thiocyanate (B1210189) in a solvent like acetone (B3395972) to produce 1-acylthiosemicarbazides. researchgate.net Optimization of reaction conditions, such as the use of different catalysts or reaction media, is a continuous area of research to improve yields and purity of the final products. orientjchem.org
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for thiosemicarbazides and their derivatives. A notable approach is the use of solvent-free solid-state reactions, often employing techniques like ball-milling. nih.gov These methods can lead to quantitative yields, eliminate the need for potentially hazardous solvents, and simplify product purification. nih.gov For example, the solid-state condensation of thiosemicarbazide with various aldehydes and ketones has been shown to be highly efficient. nih.gov The synthesis of cyclohexylphenylketone thiosemicarbazone has also been reported under green chemistry conditions, highlighting the applicability of these principles to related compounds. researchgate.net
Targeted Synthesis of 4-Cyclohexyl-1-phenylthiosemicarbazide as a Core Intermediate
The targeted synthesis of this compound, identified by its CAS Number 27421-91-6, follows the primary synthetic route of nucleophilic addition. raybiotech.comsigmaaldrich.com The specific reactants for this synthesis are phenylhydrazine (B124118) and cyclohexyl isothiocyanate. The IUPAC name for this compound is N-cyclohexyl-2-phenylhydrazinecarbothioamide, which directly reflects its constituent parts. bldpharm.com
In this reaction, phenylhydrazine acts as the nucleophile, attacking the electrophilic carbon of cyclohexyl isothiocyanate. The reaction is typically performed in an alcohol solvent, and upon completion, the product can be isolated and purified. This compound serves as a crucial intermediate for creating more complex molecules, particularly through derivatization of its thiosemicarbazide moiety. raybiotech.comsigmaaldrich.combldpharm.com
Derivatization Strategies via the Thiosemicarbazide Moiety
The thiosemicarbazide functional group is a versatile platform for further molecular elaboration, primarily through reactions involving its terminal hydrazine nitrogen and the thione group.
A principal derivatization strategy for thiosemicarbazides is their condensation with aldehydes or ketones to form thiosemicarbazones. nih.gov This reaction involves the nucleophilic attack of the terminal amino group of the thiosemicarbazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form an imine (-C=N-) bond. nih.govmdpi.com
This method is widely applicable and allows for the synthesis of a vast library of thiosemicarbazone derivatives by selecting different carbonyl compounds. nih.gov For example, 4-phenyl-3-thiosemicarbazide is readily reacted with various aldehydes and ketones in methanol (B129727) at room temperature to produce the corresponding thiosemicarbazones in high yields. nih.govmdpi.comnih.gov Similarly, it is expected that this compound would react with a variety of aldehydes and ketones to yield the corresponding N-cyclohexyl-N-phenyl-thiosemicarbazones. A related synthesis has been documented where cyclohexylphenylketone was reacted with 4-phenyl-3-thiosemicarbazide to produce cyclohexylphenylketone 4-phenyl-3-thiosemicarbazone with a high yield of 85%. researchgate.net
Table 2: Representative Thiosemicarbazone Formation Reactions
| Thiosemicarbazide | Carbonyl Compound | Solvent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Phenyl-3-thiosemicarbazide | 8-Hydroxy-quinoline-2-carbaldehyde | Methanol | Room Temp, 70h | Thiosemicarbazone | 83% | mdpi.com |
| Thiosemicarbazide | Various Aldehydes/Ketones | Methanol | Room Temp, 24h | Thiosemicarbazone | 25-82% | nih.gov |
| 4-Phenyl-3-thiosemicarbazide | Di-2-pyridyl ketone | - | - | Thiosemicarbazone | - | nih.gov |
Data is illustrative and compiled from referenced literature.
Annulation Reactions Leading to Heterocyclic Systems
Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis, and this compound can theoretically serve as a key building block for various heterocyclic structures. The specific pathway of cyclization is often dictated by the reaction conditions, particularly the pH of the medium.
Generally, the cyclization of 1,4-disubstituted thiosemicarbazides can proceed via two main routes:
Alkaline-mediated cyclization: In the presence of a base, such as sodium hydroxide, thiosemicarbazides typically undergo intramolecular cyclization to form 1,2,4-triazole (B32235) derivatives.
Acid-catalyzed cyclization: In an acidic environment, using reagents like concentrated sulfuric acid or phosphorus oxychloride, the favored pathway often leads to the formation of 1,3,4-thiadiazole (B1197879) rings. ptfarm.plsbq.org.br
However, a significant challenge in the annulation reactions of this compound is the steric hindrance imposed by the bulky cyclohexyl group at the N-4 position. Research has shown that thiosemicarbazides bearing cyclohexyl substituents are often resistant to cyclization under both alkaline and acidic conditions. researchgate.net This reluctance is attributed to the spatial bulk of the cyclohexyl ring, which impedes the necessary conformational arrangement for the intramolecular cyclization to occur efficiently.
While specific data for the annulation reactions of this compound is limited due to this inherent difficulty, the general transformations for less sterically hindered analogues are well-documented. For instance, the cyclization of various 1-acyl-4-arylthiosemicarbazides has been shown to yield a range of heterocyclic products.
Table 1: General Annulation Reactions of Thiosemicarbazide Analogues
| Starting Material (Analogue) | Reagent/Condition | Heterocyclic Product | Reference |
| 1-Acyl-4-phenylthiosemicarbazide | NaOH (alkaline) | 4-Phenyl-5-substituted-4H-1,2,4-triazole-3-thiol | mdpi.com |
| 1-Acyl-4-phenylthiosemicarbazide | H₂SO₄ (acidic) | 2-(Phenylamino)-5-substituted-1,3,4-thiadiazole | ptfarm.pl |
| Thiosemicarbazide derivative | Carbon disulfide (basic) | 1,3,4-Thiadiazolethiolate derivative | nih.gov |
| Thiosemicarbazide & Carboxylic Acid | POCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazole | mdpi.com |
It is important to note that the yields and feasibility of these reactions for this compound would likely be significantly lower than for analogues with smaller N-4 substituents.
Substituent Effects on Reaction Pathways
The electronic nature of substituents on the aromatic rings of thiosemicarbazide analogues can exert a profound influence on the pathway and outcome of annulation reactions. These effects are generally understood in the context of how they modify the nucleophilicity of the various nitrogen and sulfur atoms within the thiosemicarbazide backbone.
The influence of substituents in thiosemicarbazide derivatives on the pathway of cyclization is significant. ptfarm.pl For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to N-1 can alter the electron density distribution across the molecule, thereby affecting the rate and regioselectivity of the cyclization.
While specific studies detailing the substituent effects for this compound are not prevalent in the literature, likely due to the overriding steric hindrance of the cyclohexyl group, general principles can be inferred from related systems.
Table 2: Predicted Substituent Effects on the Annulation of 4-Cyclohexyl-1-arylthiosemicarbazide Analogues
| Substituent on Phenyl Ring (at N-1) | Predicted Effect on Nucleophilicity of Hydrazine Moiety | Potential Influence on Cyclization |
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increases electron density and nucleophilicity. | May facilitate the initial nucleophilic attack required for cyclization, though the steric hindrance of the cyclohexyl group remains a dominant factor. |
| Electron-Withdrawing Group (e.g., -NO₂, -Cl) | Decreases electron density and nucleophilicity. | May retard the rate of cyclization by making the initial nucleophilic attack more difficult. |
In the broader context of thiosemicarbazide chemistry, it has been observed that substituents can also influence which heterocyclic system is preferentially formed. For instance, in some cases, the electronic nature of the substituent can tip the balance between the formation of a 1,2,4-triazole versus a 1,3,4-thiadiazole, even under the same reaction conditions. However, for this compound and its substituted analogues, the steric factor of the cyclohexyl group is expected to be the primary determinant of reactivity, often preventing successful cyclization altogether. researchgate.net
Coordination Chemistry of 4 Cyclohexyl 1 Phenylthiosemicarbazide and Its Metal Complexes
Ligand Properties and Chelation Capabilities of Thiosemicarbazide (B42300) Derivatives
Thiosemicarbazides are a class of ligands renowned for their flexible donor sets and ability to form stable complexes with a wide array of metal ions. Their coordination behavior is fundamentally dictated by the presence of nitrogen and sulfur donor atoms and their capacity to exist in different tautomeric forms.
Thiosemicarbazide and its derivatives are classic examples of N,S-donor ligands. The core structure, R¹R²N-NH-C(=S)-NHR³, can coordinate to metal ions in several ways. The primary coordination typically involves the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the hydrazinic moiety (-NH-). This dual donation creates a stable five-membered chelate ring with the metal center.
A critical aspect of their chemistry is the existence of thione-thiol tautomerism (Scheme 1). frontiersin.org In solution and in the solid state, the ligand can exist predominantly in the thione form (C=S). However, upon deprotonation, it can convert to the anionic thiolate form (C-S⁻), which is a powerful coordinating agent. frontiersin.org This proton transfer is a key feature of their reactivity. jocpr.com
Thione Form: In its neutral state, the ligand typically coordinates as a bidentate N,S donor. The thione form is characterized by a strong infrared (IR) absorption band corresponding to the ν(C=S) vibration. researchgate.net
Thiolate Form: In the presence of a base or upon reaction with certain metal ions, the proton from the N(2) hydrazine (B178648) nitrogen can be lost, leading to the formation of the thiolate tautomer. This deprotonation facilitates the formation of a negatively charged, bidentate ligand that binds strongly to the metal center through the sulfur and N(1) atoms. The conversion to the thiol form is evidenced in IR spectra by the disappearance of the ν(C=S) band and the appearance of new bands associated with ν(C=N) and ν(C-S). researchgate.net
Scheme 1: Thione-thiol tautomerism in a thiosemicarbazide backbone. The ligand can exist in the neutral thione form or deprotonate to form the anionic thiolate, both of which can coordinate to a metal center [M].The substituents on the thiosemicarbazide backbone significantly modulate its coordination properties. In 4-Cyclohexyl-1-phenylthiosemicarbazide, the N(4)-cyclohexyl and N(1)-phenyl groups exert distinct steric and electronic effects.
Cyclohexyl Group: The cyclohexyl group at the N(4) position is a bulky, non-planar aliphatic substituent. Its primary influence is steric hindrance. This bulk can affect the ligand's ability to approach the metal center, potentially influencing the geometry of the resulting complex and its stability. rdd.edu.iq In some cases, significant steric hindrance from cyclohexyl groups has been reported to make chemical reactions, such as cyclization, more difficult. This suggests that the group's conformational flexibility and size can play a crucial role in dictating reaction outcomes and coordination geometry.
Phenyl Group: The phenyl group attached to the N(1) nitrogen introduces electronic effects through its aromatic π-system and also contributes to the steric profile. The delocalization of electrons in the phenyl ring can influence the electron density on the adjacent nitrogen atom, thereby affecting its donor capacity. rsc.org Furthermore, intermolecular C–H⋯π interactions involving the phenyl rings can lead to less dynamic motion in the solid state, which can stabilize crystal packing. This contrasts with the more conformationally flexible cyclohexyl group, which does not engage in such specific interactions. researchgate.net
The combination of the rigid, planar phenyl group and the bulky, flexible cyclohexyl group creates a unique ligand environment that can lead to specific conformations and coordination behaviors, distinguishing it from simpler alkyl or aryl-substituted thiosemicarbazides.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.
While comprehensive studies on this compound are limited, extensive research on analogous thiosemicarbazide and thiosemicarbazone ligands provides significant insight into its expected coordination behavior with various transition metals.
Cu(II), Ni(II), Co(II), and Zn(II): These first-row transition metals readily form complexes with N,S donor ligands. frontiersin.orgresearchgate.net Studies on related N(4)-cyclohexyl thiosemicarbazones show that the ligand typically coordinates as a bidentate agent through the thiolate sulfur and azomethine nitrogen. researchgate.net For instance, Ni(II) complexes with such ligands often adopt a distorted square planar geometry, while Zn(II) complexes tend to be tetrahedral. researchgate.net Copper(II) complexes with N(4)-phenylthiosemicarbazide derivatives have also been synthesized and characterized. nih.gov Cobalt(II) complexes with similar ligands have been reported to possess octahedral geometry. rdd.edu.iqnih.gov
Mn(II): Manganese(II) complexes with thiosemicarbazone ligands containing cyclohexyl or phenyl groups have been synthesized. researchgate.netresearchgate.net These complexes are typically high-spin and can exhibit coordination numbers up to seven, with the ligand acting as a neutral or dianionic pentadentate molecule in more complex systems. researchgate.net
Cd(II): Cadmium(II), a d¹⁰ metal ion, forms stable complexes with sulfur-containing ligands. A Cd(II) complex with a 2-acetylbenzothiophene (B30943) 4-cyclohexyl-3-thiosemicarbazone ligand was found to have a 1:2 metal-to-ligand ratio, resulting in a distorted tetrahedral geometry. researchgate.net
Mo(VI): Molybdenum in high oxidation states is known to form complexes with thiosemicarbazones. acs.org Research on [Mo₂O₂S₂]-based clusters shows that thiosemicarbazone ligands, including those with cyclohexyl substituents, coordinate to Mo(V) centers as bidentate ligands through the thiolate sulfur and azomethine nitrogen atoms. nih.gov
Pb(II): Lead(II) complexes with various thiosemicarbazone derivatives have been prepared and characterized. These studies demonstrate the capacity of the thiosemicarbazone backbone to effectively chelate heavy metal ions like Pb(II). unitedjchem.org
The table below summarizes the typical geometries observed for metal complexes with related thiosemicarbazide and thiosemicarbazone ligands.
| Metal Ion | Typical Geometry | Example Ligand System | Reference |
|---|---|---|---|
| Cu(II) | Distorted Octahedral / Square Planar | 2-acetylbenzothiophene 4-cyclohexyl-3-thiosemicarbazone | researchgate.net |
| Ni(II) | Distorted Square Planar / Octahedral | 2-acetylbenzothiophene 4-cyclohexyl-3-thiosemicarbazone | researchgate.net |
| Co(II) | Octahedral | N1-cyclohexyl-N2-(dietheylcarbamoyl) hydrazine-1,2-bis(carbothioamide) | rdd.edu.iq |
| Zn(II) | Distorted Tetrahedral | 2-acetylbenzothiophene 4-cyclohexyl-3-thiosemicarbazone | researchgate.net |
| Mn(II) | Heptacoordinate / Octahedral | Pentadentate bis(thiosemicarbazone) | researchgate.net |
| Cd(II) | Distorted Tetrahedral | 2-acetylbenzothiophene 4-cyclohexyl-3-thiosemicarbazone | researchgate.net |
| Mo(V) | Distorted Square Planar (per Mo center) | Pyridinaldehyde thiosemicarbazones | nih.gov |
| Pb(II) | (Not specified) | Thiosemicarbazone derivatives | unitedjchem.org |
The final structure of a metal complex is a delicate balance of several factors:
Nature of the Metal Ion: The preferred coordination number and geometry of the metal ion (e.g., tetrahedral for Zn(II), square planar for Ni(II), octahedral for Co(II)) are primary determinants of the complex's structure. researchgate.netnih.gov
Steric Hindrance: The bulky cyclohexyl and phenyl groups can sterically prevent the coordination of multiple ligands around a single metal center, favoring lower coordination numbers or specific isomeric forms.
Molar Ratio of Reactants: The stoichiometry of the complex (e.g., metal:ligand ratio of 1:1 or 1:2) is often controlled by the molar ratio of the metal salt and ligand used during synthesis. researchgate.net
Solvent and Counter-ions: The solvent used for the reaction can sometimes coordinate to the metal, and the nature of the counter-ion from the metal salt can also play a role in the final structure.
The process of metallation, or complex formation, is generally achieved by mixing the ligand and a metal salt in a suitable solvent, often with heating to facilitate the reaction. jocpr.com A typical procedure involves dissolving the thiosemicarbazide ligand in a solvent like ethanol (B145695) or methanol (B129727), followed by the addition of the metal salt (e.g., chloride or acetate (B1210297) salt) dissolved in the same solvent. rdd.edu.iq The reaction mixture is often refluxed for several hours. jocpr.com The resulting complex may precipitate out of the solution upon cooling or after the addition of a non-polar solvent.
The metal-to-ligand ratio is a crucial parameter determined through elemental analysis and other characterization methods. For bidentate thiosemicarbazide ligands, common stoichiometries are 1:1 and 1:2 (metal:ligand). researchgate.net In a 1:2 complex, two ligand molecules coordinate to a single metal center, often resulting in an octahedral or distorted octahedral geometry, as seen with some Ni(II) and Co(II) complexes. rdd.edu.iq In 1:1 complexes, the remaining coordination sites on the metal can be occupied by solvent molecules or counter-ions from the metal salt.
The table below shows key IR spectral data for a related N(4)-cyclohexyl thiosemicarbazone ligand and its complexes, illustrating the shifts that occur upon metallation, which are indicative of coordination through the N and S atoms.
| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | Reference |
|---|---|---|---|---|
| Free Ligand (Related Thiosemicarbazone) | ~3300-3100 | ~1600 | ~840 | researchgate.net |
| Ni(II) Complex | - | Shift to lower frequency (~1580) | Disappears (Thiolate form) | researchgate.net |
| Zn(II) Complex | - | Shift to lower frequency (~1575) | Disappears (Thiolate form) | researchgate.net |
| Cu(II) Complex | - | Shift to lower frequency (~1590) | Disappears (Thiolate form) | researchgate.net |
Lack of Specific Research Data on the Coordination Chemistry of this compound
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data focusing on the coordination chemistry of the compound this compound and its metal complexes. While the compound itself is commercially available for research purposes, detailed studies regarding its structure-coordination relationships, the role of metal ions in modulating its biological response, and its specific coordination modes (bidentate or tridentate) have not been found in the available literature.
General principles of coordination chemistry for the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, are well-documented. scribd.com These compounds are known for their versatile coordinating abilities, typically binding to metal ions through the sulfur and one of the nitrogen atoms. scribd.comresearchgate.net The biological activity of these ligands is often enhanced upon coordination to a metal center. acs.org
However, the specific instructions for this article require focusing solely on this compound. The available search results provide information on related but distinct molecules, such as isomers like 4-cyclohexyl-3-thiosemicarbazide, which has been studied for its corrosion inhibition properties, or derivatives like 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide. nih.govicrc.ac.ir A review article mentions "4-cyclohexyl TSC" but does not provide specific details on its coordination complexes. scribd.com
Without dedicated research on the synthesis, structural characterization (e.g., X-ray crystallography), and biological evaluation of metal complexes of this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline. The creation of data tables and detailed research findings as specified is unachievable due to the absence of primary scientific sources.
Therefore, the sections on structure-coordination relationships, the role of metal ions in biological response, and specific coordination modes for this compound cannot be completed at this time.
Biological and Pharmacological Investigations of 4 Cyclohexyl 1 Phenylthiosemicarbazide and Its Analogues
Antineoplastic and Cytotoxic Potentials
Thiosemicarbazide (B42300) derivatives have garnered significant attention for their wide range of pharmacological activities, including anticancer properties. The structural flexibility of these compounds allows for modifications that can enhance their efficacy and selectivity against various cancer cell lines. nih.gov
In Vitro Activity against Various Cancer Cell Lines (e.g., K562 leukemia, A549 lung cancer, melanoma, colon cancer)
Research has demonstrated the cytotoxic effects of 4-Cyclohexyl-1-phenylthiosemicarbazide analogues against several human cancer cell lines. For instance, certain indeno[1,2-c]pyrazole derivatives incorporating a thiosemicarbazide moiety have shown potent antitumor action. Specifically, compounds designated as 1, 4, and 7 in a study exhibited significant activity against A549 non-small cell lung cancer (NSCLC) cells with IC50 values of 7.99, 6.13, and 8.67 µM, respectively. These values indicate a higher potency than the established EGFR inhibitor, erlotinib (IC50 = 19.67 µM). researchgate.net The same compounds also displayed marked activity against K562 chronic myelogenous leukemia (CML) cells, with IC50 values of 3.49, 2.65, and 2.76 µM. researchgate.net Notably, these compounds showed no significant cytotoxicity towards normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells. researchgate.net
Another study highlighted a dimethyl tin derivative of 4-cyclohexyl thiosemicarbazone, which demonstrated significant inhibition of DNA synthesis in Sarcoma-180 (S-180) tumor cells. nih.gov Furthermore, halogenated derivatives of benzofuran have also been investigated for their anticancer potential. One such compound showed high cytotoxicity against A549 cells with an IC50 value of 6.3 ± 2.5 μM. mdpi.com
| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
|---|---|---|---|---|
| Analogue 1 | A549 (Lung Cancer) | 7.99 | Erlotinib | 19.67 |
| Analogue 4 | A549 (Lung Cancer) | 6.13 | Erlotinib | 19.67 |
| Analogue 7 | A549 (Lung Cancer) | 8.67 | Erlotinib | 19.67 |
| Analogue 1 | K562 (Leukemia) | 3.49 | - | - |
| Analogue 4 | K562 (Leukemia) | 2.65 | - | - |
| Analogue 7 | K562 (Leukemia) | 2.76 | - | - |
Mechanisms of Antitumor Action (e.g., Ribonucleotide Reductase Inhibition, DNA Damage, Apoptosis Induction, Cell Cycle Arrest)
The anticancer activity of thiosemicarbazide derivatives is often attributed to their ability to interfere with critical cellular processes. One of the primary mechanisms is the inhibition of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair. nih.govmdpi.com By inhibiting RNR, these compounds deplete the pool of deoxyribonucleotides, leading to the cessation of DNA replication and subsequent cell death. nih.govdntb.gov.ua
Inhibition of RNR can trigger a cascade of events, including DNA damage signaling. nih.gov This can lead to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.govdntb.gov.uanih.gov Studies have shown that treatment with RNR inhibitors can lead to S-phase arrest in the cell cycle. nih.gov Furthermore, some thiosemicarbazone derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov The induction of apoptosis can occur through various pathways, and in some cases, is linked to the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components. mdpi.com
Antimicrobial Efficacy
Thiosemicarbazide and its derivatives have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. dergipark.org.tr
Antibacterial Spectrum and Activity (Gram-positive vs. Gram-negative bacteria)
Analogues of this compound have been evaluated for their antibacterial properties. For example, a series of triazole derivatives synthesized from thiosemicarbazides were tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov While some thiosemicarbazone derivatives have shown mild inhibition against bacterial strains, particularly Staphylococcus aureus and Escherichia coli, their metal complexes often exhibit enhanced activity. researchgate.net
The outer membrane of Gram-negative bacteria typically presents a barrier to many antibiotics. nih.gov However, some thiosemicarbazide-derived compounds have shown activity against these challenging pathogens. For instance, a hexadentated macrocyclic complex of copper (II) derived from thiosemicarbazide displayed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 μg/mL. However, it showed no activity against the Gram-negative bacteria tested. nih.gov
| Compound Type | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Copper (II) macrocyclic complex | Staphylococcus aureus (MRSA & MSSA) | 6.25 - 12.5 μg/mL |
| Copper (II) macrocyclic complex | Enterococcus faecalis | 50 μg/mL |
| Copper (II) macrocyclic complex | Pseudomonas aeruginosa | >100 μg/mL (No activity) |
| Copper (II) macrocyclic complex | Acinetobacter baumanii | >100 μg/mL (No activity) |
| Copper (II) macrocyclic complex | Klebsiella pneumoniae | >100 μg/mL (No activity) |
| Copper (II) macrocyclic complex | Escherichia coli | >100 μg/mL (No activity) |
Antifungal Properties (e.g., Candida species, Cryptococcus neoformans, Aspergillus parasiticus)
Several studies have highlighted the potent antifungal activity of thiosemicarbazide derivatives. nih.gov New thiazole derivatives of triazoles, synthesized from thiosemicarbazides, were investigated for their antifungal activity against Candida albicans and Candida glabrata, with some compounds showing very strong activity. nih.gov The emergence of drug-resistant fungal pathogens has spurred research into novel antifungal agents, with thiosemicarbazones and their derivatives showing significant potential. dergipark.org.tr
Research into other classes of compounds has also revealed promising antifungal candidates. For example, certain naphthoquinones have demonstrated potent antifungal activity against Cryptococcus species. nih.gov While not directly derivatives of this compound, this highlights the ongoing search for novel antifungal scaffolds.
Antiviral Activities
The broad biological activity of thiosemicarbazide derivatives extends to antiviral properties. While specific studies on the antiviral activity of this compound are limited in the provided search results, the general class of thiosemicarbazones has been recognized for its antiviral potential. The development of broad-spectrum antiviral agents is a significant area of research, with various natural and synthetic compounds being investigated. nih.govnih.gov
Enzyme Inhibition Studies
Inhibition of Carbonic Anhydrases (hCA I, II, IX, XII)
The direct inhibitory effects of this compound on human carbonic anhydrase (hCA) isoforms I, II, IX, and XII have not been detailed in the currently available scientific literature. However, the broader class of thiosemicarbazone derivatives has been investigated for its potential to inhibit these crucial metalloenzymes. nih.gov Carbonic anhydrases are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.govresearchgate.net Studies on various thiosemicarbazone series have indicated that the thiosemicarbazide moiety is often crucial for enzyme inhibition. nih.gov The specific contributions of the cyclohexyl and phenyl groups of this compound to the inhibition of hCA I, II, IX, and XII remain to be elucidated through targeted research.
Inhibition of Urease
Specific studies detailing the inhibitory activity of this compound against the urease enzyme are not presently available in the scientific literature. Urease is a nickel-containing enzyme that plays a significant role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis. nih.gov The inhibition of this enzyme is a key target for the development of new therapeutic agents. nih.govnih.gov Research into related compounds, such as those containing a thiourea (B124793) or thiosemicarbazone structure, has shown that these chemical motifs can be effective urease inhibitors, often by interacting with the nickel ions in the enzyme's active site. dergipark.org.trresearchgate.net However, without specific experimental data for this compound, its potential as a urease inhibitor remains unconfirmed.
Inhibition of Cyclin-Dependent Kinases (CDK2)
There is currently no specific scientific information available regarding the inhibitory effects of this compound on cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its over-activation is a hallmark of many cancers, making it an attractive target for anticancer drug development. nih.govresearchgate.net The development of CDK2 inhibitors has explored a wide range of chemical scaffolds. mdpi.com While some studies have examined semicarbazone derivatives in the context of CDK inhibition, these have not always resulted in activity; for instance, the replacement of a 5-nitroso substituent with a semicarbazone group in one series of pyrimidine-based inhibitors led to a loss of activity. nih.gov The potential for this compound to act as a CDK2 inhibitor is yet to be investigated.
Inhibition of Topoisomerases
Direct experimental evidence on the inhibition of topoisomerase enzymes by this compound is not found in the current body of scientific literature. Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for cancer chemotherapy. nih.gov A number of thiosemicarbazide and thiosemicarbazone derivatives have been synthesized and evaluated as topoisomerase inhibitors. nih.govnih.gov For example, certain 4-benzoylthiosemicarbazides have demonstrated inhibitory activity against both human topoisomerase I and II. nih.gov Similarly, other research has pointed to the potential of developing thiosemicarbazide scaffolds into inhibitors of bacterial topoisomerase IV. nih.gov A related compound, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone, has also been noted in the context of topoisomerase inhibition research. mdpi.com Nevertheless, the specific activity of this compound against these enzymes has not been reported.
Other Biological Activities
Antioxidant Properties
Specific assays and detailed findings concerning the antioxidant properties of this compound are not available in the peer-reviewed literature. Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, and there is significant interest in identifying new antioxidant agents. nih.govmdpi.com The evaluation of antioxidant activity is commonly performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. cabidigitallibrary.org Studies on other series of thiosemicarbazides have shown that this class of compounds can exhibit significant radical scavenging activity. researchgate.net However, without dedicated studies on this compound, its capacity as an antioxidant remains speculative.
Anticonvulsant Activity (for related semicarbazide derivatives)
Semicarbazones, a class of compounds structurally related to thiosemicarbazides, have been extensively investigated for their potential as anticonvulsant agents. researchgate.net Research has identified a key pharmacophore for this activity, which generally includes an aryl binding site, a hydrogen bonding domain, and an electron donor group. nih.gov Many derivatives have shown potent effects in a variety of preclinical anticonvulsant models, suggesting their therapeutic potential for epilepsy, a common neurological disorder affecting a significant portion of the global population. researchgate.netresearchgate.net
The primary screening method for evaluating the anticonvulsant properties of these compounds is the Maximal Electroshock (MES) test. researchgate.netnih.gov This model is used to identify agents effective against generalized tonic-clonic seizures. Another common model is the subcutaneous pentylenetetrazole (scPTZ) induced seizure test, which helps identify compounds that can raise the seizure threshold. nih.govbenthamdirect.com Some studies also employ subcutaneous strychnine (scSTY)-induced seizure screens. nih.gov The anticonvulsant effect is typically assessed by the absence or reduction of the hind limb tonic extensor phase in animal models. researchgate.net
Numerous studies have synthesized and evaluated various series of semicarbazone derivatives. For instance, a series of 3-chloro-2-methylphenyl substituted semicarbazones was synthesized and showed good anticonvulsant potency. nih.gov Another study on quinazolinone semicarbazone derivatives identified compounds with significant protection in both MES and scPTZ models, with effectiveness (ED50) close to that of standard drugs like phenytoin and carbamazepine. benthamdirect.com A lead molecule, 4-(4-fluorophenoxy) benzaldehyde semicarbazone, demonstrated a protective index significantly higher than carbamazepine, phenytoin, and valproate in oral MES screening, indicating a wide margin of safety. researchgate.netnih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of voltage-gated sodium channels. researchgate.netnih.gov
| Compound Class | Screening Model | Key Findings | Reference |
|---|---|---|---|
| 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones | Maximal Electroshock (MES) | Compounds 3e and 3j were identified as the most potent in the series. | researchgate.net |
| 3-Chloro-2-methylphenyl substituted semicarbazones | MES, scPTZ, scSTY | Displayed good potency, particularly in the scSTY screen, with some compounds showing less neurotoxicity than standard drugs. | nih.gov |
| 4-(4-Flurophenoxy) benzaldehyde semicarbazone | MES (oral) | Exhibited a protective index (>315) much higher than phenytoin (>21.6) and carbamazepine (101). | researchgate.netnih.gov |
| Quinazolinone-derived semicarbazones | MES, scPTZ | Showed significant protection with ED50 values close to phenytoin and a high safety profile. | benthamdirect.com |
Anti-inflammatory Potential
Thiosemicarbazide and thiosemicarbazone derivatives have demonstrated significant potential as anti-inflammatory agents. nih.gov Their mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade. Several studies have shown that these synthetic compounds can possess reparative potential against both acute and chronic inflammation. nih.gov
Research into novel thiosemicarbazone derivatives has identified compounds with potent in-vitro and in-vivo anti-inflammatory effects. nih.gov For example, a series of indole-based thiosemicarbazones showed greater potency than the standard anti-inflammatory drug indomethacin in suppressing edema in animal models. researchgate.netnih.gov Some of these compounds were found to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), while stimulating the production of anti-inflammatory cytokines such as IL-4. researchgate.netnih.gov
The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is upregulated during inflammation, is a key target for anti-inflammatory drugs. Studies have revealed that certain thiosemicarbazone derivatives can selectively inhibit COX-2. researchgate.netnih.gov For instance, one derivative, LT81, showed a selectivity index for COX-2 that was superior to the selective COX-2 inhibitor, Celecoxib. researchgate.netnih.gov This selectivity is crucial as it may lead to fewer gastrointestinal side effects associated with non-selective COX inhibitors. The anti-inflammatory effects are further corroborated by histopathological analyses which show a reduction in the expression of COX-2 in tissues treated with these compounds. nih.govresearchgate.net
| Compound Series | Mechanism/Target | Observed Effect | Reference |
|---|---|---|---|
| Indole-based thiosemicarbazones (LT76, LT81, LT87) | COX-2 Inhibition, Cytokine Modulation | Suppressed edema with greater potency than indomethacin; reduced TNF-α and NO production. | researchgate.netnih.gov |
| Indole-based thiosemicarbazone (LT81) | Selective COX-2 Inhibition | Showed higher selectivity for COX-2 (SI: 23.06) compared to Celecoxib (SI: 11.88). | researchgate.netnih.gov |
| Thiosemicarbazones from l-ethyl-6-(thiophen-2-yl)indoline-2,3-dione | Inhibition of pro-inflammatory mediators | Demonstrated acute and chronic anti-inflammatory potential in carrageenan and CFA models. | nih.gov |
Antiparasitic Applications
Thiosemicarbazide and its derivatives, particularly thiosemicarbazones, have emerged as a promising class of compounds in the search for new antiparasitic agents. nih.gov Their broad pharmacological potential has been leveraged against a range of parasites, including protozoa like Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania spp., and Plasmodium spp. (which cause malaria). mdpi.comnih.gov The urgent need for new therapies is driven by limitations of current drugs, such as high toxicity and increasing parasite resistance. nih.gov
Studies have demonstrated the potent activity of these molecules against various parasites. Thiosemicarbazones have shown efficacy against Plasmodium falciparum, Trypanosoma brucei, and Toxoplasma gondii. nih.gov In one study, newly synthesized thiosemicarbazide derivatives with phenyl and chlorophenyl substituents were found to be more active against parasitic nematodes than the standard anthelmintic drug, albendazole. nih.gov
Specifically, against T. cruzi, thiosemicarbazones and their cyclized products, thiazolidinones, have shown significant effects. longdom.org They can cause a drastic decrease in infection and elimination of the intracellular amastigote form of the parasite without toxic effects on the host cells. longdom.org The proposed mechanism involves the arrest of parasite proliferation, leading to irreversible ultrastructural damage and parasite death. longdom.org Some thiosemicarbazone derivatives have exhibited greater potency against T. cruzi than the current clinical drug, benznidazole. mdpi.com This highlights the potential of this chemical scaffold in developing new and more effective treatments for neglected tropical diseases. mdpi.comnih.gov
Insecticidal and Herbicidal Properties
The thiosemicarbazide scaffold is recognized for its utility in agricultural applications. Specifically, 4-Phenylthiosemicarbazide, a parent compound to the 4-cyclohexyl derivative, is used as an agricultural chemical and pesticide. wikipedia.org The biological activity of this class of compounds extends to herbicidal and insecticidal properties, making them valuable for crop protection.
Thiosemicarbazone derivatives are considered suitable for agricultural use due to their biological activities, which can be attributed to their simple and cost-effective synthesis. nih.gov The herbicidal mechanism of action for some of these compounds involves the inhibition of photosynthetic electron transport (PET) in photosystem II, a mode of action shared by commercial herbicides like Diuron®. nih.gov
Furthermore, related heterocyclic systems derived from thiosemicarbazides, such as 1,2,4-triazoles, are known to possess herbicidal properties. nih.gov The structural relationship between thiosemicarbazides and thioureas, which are precursors to several commercial urea herbicides, also suggests a basis for their phytotoxic activity. researchgate.net Selenoureas, which are selenium analogs of thioureas, have also been reported to have pesticidal properties. researchgate.net This body of evidence indicates that the thiosemicarbazide core structure is a viable pharmacophore for the development of new agrochemicals.
Structure-Activity Relationship (SAR) Studies
Influence of N4-Substitution (e.g., Cyclohexyl Group) on Biological Activity and Lipophilicity
The substituent at the N4 position of the thiosemicarbazide and thiosemicarbazone scaffold plays a critical role in determining the molecule's biological activity and physicochemical properties. mdpi.com This position is a key site for modification in drug design, as alterations can significantly impact potency, selectivity, and lipophilicity. mdpi.comresearchgate.net
Lipophilicity, often measured as the partition coefficient (LogP), is a crucial parameter that influences a compound's ability to cross biological membranes to reach its site of action. nih.gov The N4-substituent directly modulates this property. A cyclohexyl group, being a bulky and non-polar aliphatic ring, significantly increases the lipophilicity of the molecule compared to a simple hydrogen or methyl group. This increased lipophilicity can lead to better absorption and distribution, potentially enhancing biological efficacy. However, excessive lipophilicity can also lead to poor solubility and non-specific toxicity. Therefore, optimizing the N4-substituent is a key strategy in balancing the pharmacokinetic and pharmacodynamic profiles of these compounds to achieve desired therapeutic outcomes. nih.govresearchgate.net
Role of Phenyl Moiety and Other Aromatic/Heterocyclic Substituents in Pharmacological Profiles
The aromatic or heterocyclic moiety attached to the N1 position, such as the phenyl group in this compound, is another critical determinant of the pharmacological profile. This part of the molecule often serves as an "aryl binding site" or "hydrophobic pocket," which is essential for anchoring the molecule to its biological target. researchgate.netnih.gov
The electronic properties of this aromatic ring, dictated by the presence and position of substituents, can fine-tune the biological activity. For instance, studies on anti-inflammatory thiosemicarbazones have shown that the presence of electronegative groups, such as fluorine, on the phenyl ring can enhance activity by modulating the electronic environment of the scaffold. nih.gov Similarly, in the context of anticonvulsant activity, substituents like fluorine, chlorine, bromine, and nitro groups on the aryl ring are generally found in the most active compounds. researchgate.net Research on anti-mycobacterial agents revealed that electron-donating or electron-withdrawing groups on the phenyl ring significantly influence efficacy, with nitro-substituted compounds often showing higher activity. nih.gov
| Substituent/Moiety | Target Activity | Structure-Activity Relationship Finding | Reference |
|---|---|---|---|
| Fluoro, Chloro, Bromo, Nitro groups on Phenyl ring | Anticonvulsant | Generally found in the most potent anticonvulsant semicarbazones. | researchgate.net |
| Fluoro-groups on Phenyl ring | Anti-inflammatory | Enhances anti-inflammatory effects. | nih.gov |
| Nitro group on Phenyl ring | Anti-mycobacterial | Generally more active than other substituted phenyl derivatives. | nih.gov |
| Indole moiety | Anti-inflammatory | Leads to derivatives with high potency, superior to indomethacin. | researchgate.netnih.gov |
| Quinazolinone moiety | Anticonvulsant | Produces derivatives with significant protection in MES and scPTZ models. | benthamdirect.com |
| Pyridine (B92270) moiety | Antimicrobial, Herbicidal | Incorporating a pyridine ring can improve or introduce new biological activities. | nih.gov |
Modulation of Biological Activity through Metal Complexation
The coordination of metal ions to this compound and its analogues has been a significant area of investigation, revealing that metal complexation is a powerful strategy for modulating and often enhancing their biological and pharmacological activities. The formation of metal complexes can profoundly alter the physicochemical properties of the parent thiosemicarbazide ligand, such as lipophilicity, redox potential, and steric factors, which in turn can lead to a marked improvement in their antimicrobial, antifungal, antioxidant, and enzyme-inhibiting properties. nih.govnih.gov
The enhanced biological activity of these metal complexes is often explained by Overtone's concept and Tweedy's chelation theory. mdpi.com According to these theories, chelation reduces the polarity of the metal ion, mainly because of the partial sharing of its positive charge with donor groups and possible π-electron delocalization over the whole chelate ring. mdpi.com This process increases the lipophilic nature of the central metal atom, which facilitates its penetration through the lipid layers of microbial cell membranes. mdpi.comwhiterose.ac.uk
Enhanced Antimicrobial and Antifungal Activity
Research has consistently demonstrated that the metal complexes of thiosemicarbazone derivatives, including those with a cyclohexyl moiety, exhibit greater antimicrobial and antifungal activity compared to the free ligands. nih.govnih.govnih.gov This enhancement is attributed to the increased lipophilicity of the complexes, allowing for better transport across microbial cell membranes. Once inside the cell, the metal complex can interfere with various cellular processes, such as protein synthesis, enzyme function, and DNA replication, ultimately leading to microbial cell death. nih.govnih.gov
For instance, a study on the metal complexes of a ligand derived from cyclohexylthiosemicarbazide, specifically N¹-cyclohexyl-N²-(diethylcarbamoyl) hydrazine-1,2-bis(carbothioamide), revealed a significant increase in antibacterial activity upon complexation with Manganese(II), Cobalt(II), and Nickel(II). researchgate.net The ligand and its complexes were screened against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). The results, as summarized in the table below, show that the metal complexes exhibited a greater zone of inhibition compared to the free ligand, indicating enhanced antibacterial efficacy. researchgate.net
| Compound | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
|---|---|---|
| N¹-cyclohexyl-N²-(diethylcarbamoyl) hydrazine-1,2-bis(carbothioamide) (Ligand) | 10 | 12 |
| [LMnCl₂(H₂O)] | 15 | 18 |
| [LCoCl₂(H₂O)] | 18 | 20 |
| [LNiCl₂(H₂O)] | 22 | 25 |
Similarly, studies on the metal complexes of 2-acetylbenzothiophene (B30943) 4-cyclohexyl-3-thiosemicarbazone have shown their potent inhibitory effects against various microbial strains. researchgate.net The complexation with metals such as Zinc(II), Cadmium(II), Nickel(II), Palladium(II), and Copper(II) led to a significant enhancement in their antimicrobial properties. researchgate.net
The antifungal activity of thiosemicarbazone metal complexes has also been a subject of extensive research. nih.govnih.gov Metal complexes, particularly those of copper(II) and zinc(II), have been reported to be more active than the uncomplexed ligands against a wide range of fungal strains. nih.gov The mechanism of enhanced antifungal activity is believed to be similar to the antibacterial action, involving increased lipophilicity and subsequent disruption of fungal cellular functions.
Potentiation of Antioxidant Activity
While thiosemicarbazide derivatives themselves can possess antioxidant properties, complexation with metal ions can further enhance this activity. tarc.edu.mybch.ro The antioxidant potential of these complexes is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. tarc.edu.my
A study on a thiosemicarbazide-derived Schiff base and its Copper(II) and Cadmium(II) complexes demonstrated a significant increase in antioxidant activity upon metal complexation. tarc.edu.my The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals, were determined. A lower IC₅₀ value indicates a higher antioxidant activity. The results showed that the metal complexes had substantially lower IC₅₀ values compared to the free ligand, with the Copper(II) complex being the most potent antioxidant. tarc.edu.my
| Compound | IC₅₀ (ppm) |
|---|---|
| (E)-N-phenyl-2-((E)-3-phenylallylidene)hydrazine-1-carbothioamide (Ligand) | 112.7 |
| Cu(PTCA)₂ | 9.413 |
| Cd(PTCA)₂ | 56.63 |
The enhanced antioxidant activity of the metal complexes can be attributed to the ability of the metal center to participate in redox reactions, thereby neutralizing free radicals more effectively than the ligand alone. tubitak.gov.tr
Modulation of Enzyme Inhibition
The complexation of thiosemicarbazones with metal ions has been shown to be a crucial factor in their ability to inhibit various enzymes, which is often the basis for their anticancer and antitumor activities. nih.govrsc.orgnorthwestern.edu Metal-chelated thiosemicarbazones have displayed significant inhibition of enzymes such as topoisomerase II, which is essential for DNA replication and transcription. nih.gov
An analogue of the target compound, di-2-pyridylketone-4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), has been recognized for its superior activity against human pancreatic cancer xenografts. nih.gov This activity is linked to its ability to chelate iron and inhibit crucial enzymes involved in cancer cell proliferation. nih.gov
Furthermore, the cytotoxic activity of metal complexes of 2-acetylbenzothiophene 4-cyclohexyl-3-thiosemicarbazone was evaluated against human hepatocellular carcinoma cells (HepG2). researchgate.net The results indicated that the metal complexes exhibited enhanced cytotoxic effects compared to the free ligand, demonstrating the importance of metal coordination in modulating this biological activity.
| Compound | IC₅₀ (µM) vs. HepG2 |
|---|---|
| 2-acetylbenzothiophene 4-cyclohexyl-3-thiosemicarbazone (Ligand) | > 50 |
| [ZnL₂] | 25.5 |
| [CdL₂] | 18.2 |
| [NiL₂] | 30.1 |
| [PdCl₂HL] | 15.8 |
| [CuL₂H₂O]₂ | 12.4 |
The enhanced enzyme inhibition and cytotoxic activity of these metal complexes are often attributed to their ability to interact with and disrupt the function of metalloenzymes or to generate reactive oxygen species that induce cell death. nih.gov
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Cyclohexyl-1-phenylthiosemicarbazide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.
¹H, ¹³C, and ¹⁵N NMR Analyses for Chemical Shift Assignments and Structural Elucidation
One-dimensional NMR provides fundamental information about the chemical environment of each unique nucleus.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the phenyl group, the protons on the cyclohexyl ring, and the N-H protons of the thiosemicarbazide (B42300) backbone. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (e.g., singlets, doublets, multiplets) provide information about adjacent, non-equivalent protons.
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each non-equivalent carbon atom. Key resonances include those for the C=S (thione) carbon, which typically appears significantly downfield, as well as the carbons of the phenyl and cyclohexyl rings. targetmol.cn The chemical shifts are highly sensitive to the local electronic structure, confirming the presence of the different carbon-based functional groups.
¹⁵N NMR: Nitrogen-15 NMR, though less common due to lower natural abundance and sensitivity, can directly probe the nitrogen atoms of the hydrazine (B178648) and thioamide moieties. chemicalbook.com This technique is invaluable for unambiguously confirming the nitrogen framework and studying phenomena like tautomerism or hydrogen bonding at these sites. chemicalbook.com
For the related compound, 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide , the following NMR assignments in DMSO-d₆ have been reported, illustrating the typical chemical shift regions for the core structure. targetmol.cn
Table 1: Example ¹H and ¹³C NMR Data for a Related Thiosemicarbazide Derivative
Compound: 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide targetmol.cn
| Nucleus | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹H | 10.52, 10.26, 9.17 | Amide and Thioamide (N-H) protons |
| ¹H | 7.90, 7.81, 7.78 | Thiophene (B33073) ring protons |
| ¹H | 1.25–2.06 | Cyclohexyl ring protons |
| ¹³C | 181.12 | C=S (Thione) |
| ¹³C | 162.03 | C=O (Amide) |
| ¹³C | 128.54-137.99 | Thiophene ring carbons |
| ¹³C | 55.48, 32.96, 25.66, 24.97 | Cyclohexyl ring carbons |
2D NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for assembling the complete structural puzzle by revealing correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sigmaaldrich.com A COSY spectrum of this compound would show cross-peaks between adjacent protons on the phenyl ring and between neighboring protons within the cyclohexyl ring, confirming their connectivity. nist.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of whether they are bonded. sigmaaldrich.com NOESY is particularly useful for determining stereochemistry. For instance, it can reveal the spatial relationship between the protons of the phenyl ring and the N-H proton of the hydrazine moiety, or confirm the chair conformation of the cyclohexyl ring by showing correlations between axial and equatorial protons. biocat.com
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification and Coordination Site Analysis
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For thiosemicarbazides, key vibrational bands are used for structural confirmation and to infer how the molecule might coordinate to a metal ion.
The principal absorption bands are associated with the N-H, C-H, C=N, N-N, and C=S groups. The positions of the ν(N-H) bands can indicate the extent of hydrogen bonding, while the ν(C=S) band is particularly important for studying coordination chemistry. A shift in the ν(C=S) frequency upon complexation can indicate that the sulfur atom is involved in bonding to the metal center.
Detailed FT-IR data has been reported for the closely related derivative 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide . nih.gov
Table 2: FT-IR Data for a Related Thiosemicarbazide Derivative
Compound: 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide (KBr pellet) nih.gov
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3336 | ν(N-H) | N-H of cyclohexylamino |
| 3221 | ν(N-H) | S=C-NH |
| 2929, 2850 | ν(C-H) | Cyclohexyl group |
| 1527 | ν(C=N) | Imine |
| 1263, 881 | ν(C=S) | Thione |
| 1106 | ν(N-N) | Hydrazine |
Mass Spectrometry (e.g., ESI-MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, and for gaining structural insights through the analysis of its fragmentation patterns.
ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is ideal for determining the molecular weight of thermally sensitive molecules like this compound. For the molecular formula C₁₃H₁₉N₃S, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₃H₁₉N₃S) by distinguishing it from other potential formulas with the same nominal mass.
Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, tandem mass spectrometry (MS/MS) provides evidence for the compound's structure. Key fragmentation pathways for thiosemicarbazides typically involve the cleavage of the N-N bond, the C-N bonds of the thioamide group, and fragmentation of the cyclohexyl and phenyl rings, providing a structural fingerprint.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. In this compound, the phenyl ring and the thiocarbonyl (C=S) group are the primary chromophores.
The spectrum is expected to show characteristic absorption bands corresponding to:
π→π transitions:* These high-energy transitions are associated with the aromatic system of the phenyl ring.
n→π transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the nitrogen and sulfur atoms) to anti-bonding π* orbitals, particularly those of the C=S bond.
UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes. The coordination of a metal ion to the thiosemicarbazide ligand typically perturbs its electronic structure, leading to shifts in the absorption maxima (λmax) of these electronic transitions, providing evidence of complex formation.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information by mapping the precise three-dimensional positions of atoms in a crystalline solid. This technique yields a wealth of data, including exact bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.
While a crystal structure for this compound is not publicly available, a detailed analysis of the related compound 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide has been published, showcasing the power of this method. nih.gov The analysis revealed that the cyclohexyl group adopts a stable chair conformation. Furthermore, SC-XRD elucidates the supramolecular architecture, revealing how molecules pack in the crystal lattice through intermolecular interactions such as hydrogen bonds. In the case of the derivative, N-H···S hydrogen bonds link molecules into inversion dimers.
Table 3: Example Crystallographic Data for a Related Thiosemicarbazide Derivative
Compound: 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₉N₃S |
| Formula Weight (Mᵣ) | 213.34 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.6668 (10) |
| b (Å) | 8.3356 (5) |
| c (Å) | 21.4683 (16) |
| Volume (V) (ų) | 2445.7 (3) |
| Z | 8 |
| Key Feature | Cyclohexyl group in a chair conformation. |
| Supramolecular Feature | Inversion dimers linked by N-H···S hydrogen bonds. |
Other Advanced Analytical Techniques
In addition to the primary spectroscopic and crystallographic methods, a suite of other advanced analytical techniques provides deeper insights into the material properties of this compound, including its surface morphology, elemental composition, and thermal stability. While specific data for this compound is not extensively available in the public domain, analysis of closely related thiosemicarbazide and thiosemicarbazone derivatives allows for a scientifically grounded discussion of the expected outcomes from these analytical methods.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid sample. For crystalline organic compounds like this compound, SEM analysis would reveal details about the crystal habit, size, and surface features.
Detailed Research Findings:
In a study on newly synthesized thiosemicarbazide derivatives, SEM analysis was employed to examine their surface morphology. nih.gov The resulting micrographs for the ligands showed crystalline structures with irregular shapes and varied sizes. nih.gov Upon formation of their Cu(II) complexes, a noticeable change in morphology was observed, indicating the coordination of the metal ion with the ligand. nih.gov For this compound, it is anticipated that SEM would reveal a crystalline morphology. The precise appearance, whether as distinct polyhedra, plates, or needles, would be dependent on the crystallization conditions.
| Technique | Observed Feature | Interpretation |
| Scanning Electron Microscopy (SEM) | Crystalline structures, surface topography | Provides information on crystal habit, size, and surface morphology. |
Energy-Dispersive X-ray Spectroscopy (EDS)
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is typically coupled with SEM and provides elemental analysis of the sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present, allowing for their identification and quantification.
Detailed Research Findings:
For this compound, with a molecular formula of C₁₃H₁₉N₃S, an EDS spectrum would be expected to show significant peaks corresponding to Carbon (C), Nitrogen (N), and Sulfur (S). The presence of other elements would indicate impurities. The quantitative analysis should yield atomic and weight percentages that are in close agreement with the theoretical values calculated from the molecular formula. For instance, in the analysis of related thiosemicarbazone complexes, EDS is routinely used to confirm the presence of the constituent elements, including the metal center in the case of complexes.
| Element | Expected Atomic % | Expected Weight % |
| Carbon (C) | 53.08% | 62.61% |
| Hydrogen (H) | Not typically detected by EDS | Not typically detected by EDS |
| Nitrogen (N) | 16.99% | 16.85% |
| Sulfur (S) | 12.89% | 12.86% |
Note: The expected percentages are calculated based on the molecular formula of this compound (C₁₃H₁₉N₃S). Hydrogen is not included as it is not detectable by standard EDS.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is invaluable for determining the thermal stability, decomposition profile, and composition of compounds.
Detailed Research Findings:
TGA of thiosemicarbazide and thiosemicarbazone derivatives typically reveals their decomposition patterns. For example, a study on various thiosemicarbazone derivatives showed that they undergo thermal decomposition in multiple stages. researchgate.net Another investigation into a novel thiosemicarbazide derivative and its metal complexes demonstrated that the free ligand started to decompose at 180 °C. mdpi.com The thermal stability of related metal complexes was often found to be higher than that of the free ligand. mdpi.com
For this compound, a TGA thermogram would be expected to show a stable region up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The decomposition would likely begin with the loss of the phenyl or cyclohexyl groups, followed by the breakdown of the thiosemicarbazide backbone. The final residual mass at the end of the analysis in an inert atmosphere would correspond to any non-volatile carbonaceous material. In a study of new thiosemicarbazide derivatives, the complexes were found to be non-electrolytic and had melting points above 250 °C, indicating high thermal stability. nih.gov
| Compound Type | Typical Decomposition Onset (°C) | Number of Decomposition Stages | Reference |
| Thiosemicarbazide Ligand | 180 | Multiple | mdpi.com |
| Thiosemicarbazone Derivatives | Varies | Typically 2 | researchgate.net |
| Thiosemicarbazide Metal Complexes | >250 | Multiple | nih.gov |
Computational Chemistry and in Silico Approaches in 4 Cyclohexyl 1 Phenylthiosemicarbazide Research
Quantum Chemical Calculations (e.g., DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to model the electronic structure and properties of molecules with high accuracy. substack.com These calculations solve approximations of the Schrödinger equation, providing fundamental information about a molecule's behavior. DFT, in particular, is widely used for its balance of accuracy and computational efficiency. chemrxiv.org
Electronic structure analysis reveals key details about molecular reactivity and stability. Two important concepts are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. edu.krdchemrxiv.org A small energy gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground to an excited state. edu.krd
While specific DFT studies on 4-Cyclohexyl-1-phenylthiosemicarbazide are not extensively published, research on closely related thiosemicarbazide (B42300) derivatives provides valuable comparative data. For instance, a DFT study on 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide calculated a HOMO-LUMO energy gap of 2.869 eV, indicating significant potential for charge transfer within the molecule. researchgate.netresearchgate.net
| Compound Analogue | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |
| 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide | TD-DFT | Not Specified | Not Specified | 2.869 | researchgate.netresearchgate.net |
Note: Data presented is for a structurally related compound to illustrate typical computational findings.
The Molecular Electrostatic Potential (MEP) is another crucial tool derived from quantum calculations. MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govnih.gov For a molecule like this compound, an MEP analysis would typically show negative potential (red and yellow regions) around the electronegative sulfur and nitrogen atoms, indicating these are likely sites for electrophilic attack or coordination with metal ions. semanticscholar.org The phenyl ring would exhibit a mix of potentials, while the cyclohexyl group would be largely neutral (green regions). nih.gov
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental results to confirm molecular structures. nih.gov By calculating the vibrational frequencies of a molecule, a theoretical Infrared (IR) spectrum can be generated. These calculations help in the assignment of absorption bands in experimental spectra to specific vibrational modes, such as N-H stretching, C=S bending, or vibrations of the phenyl and cyclohexyl rings.
Similarly, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis). semanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states. For a related compound, 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide, DFT calculations were used to correlate the optimized molecular geometry with experimental data from UV-Vis, IR, and NMR spectroscopy. researchgate.netresearchgate.net Such studies often find that the primary electronic transition is of the n → π* type, involving the excitation of an electron from a non-bonding orbital (like those on the sulfur or nitrogen atoms) to an anti-bonding π* orbital. researchgate.netresearchgate.net
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics, such as in optical switching and frequency conversion. mdpi.comnih.gov The NLO response of a molecule is related to its ability to alter its polarization in the presence of a strong electromagnetic field. This property is quantified by the molecular hyperpolarizability (β). researchgate.net Molecules with significant intramolecular charge transfer (ICT), often seen in donor-π-acceptor systems, tend to exhibit large hyperpolarizability values. nih.gov
DFT calculations are a primary tool for predicting the NLO properties of new compounds. nih.gov While this compound has not been explicitly studied for its NLO properties, research on analogous structures provides insight. A computational study on a similar compound, 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide, calculated a molecular hyperpolarizability of 3.068×10⁻³⁰ esu, suggesting a notable NLO response. semanticscholar.org Given that this compound contains a potential donor (phenylamino group) and acceptor (thiocarbonyl group) linked through a conjugated system, it is a candidate for possessing NLO properties.
Molecular Docking Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein or enzyme. nih.gov This method explores possible binding orientations and conformations of the ligand within the target's binding site and estimates the strength of the interaction, usually as a docking score or binding affinity. nih.gov
Molecular docking simulations are crucial in drug discovery for screening virtual libraries of compounds against a specific biological target, thereby identifying potential drug candidates. The simulation yields a binding affinity value, commonly expressed in kcal/mol, where a more negative value indicates a stronger, more stable interaction.
The analysis also provides a detailed, 3D view of the specific interactions between the ligand and the amino acid residues of the target protein. These interactions can include:
Hydrogen bonds: Formed between the N-H groups of the thiosemicarbazide and hydrogen bond acceptors (like oxygen or nitrogen) on the protein.
Hydrophobic interactions: Occurring between the nonpolar cyclohexyl and phenyl rings of the ligand and hydrophobic pockets in the protein.
Pi-stacking: Interactions involving the aromatic phenyl ring.
While specific docking studies for this compound are not prominent in the literature, the table below illustrates the typical format of results obtained from such an analysis against a hypothetical enzyme target.
| Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Hypothetical Kinase | -8.5 | LYS 72 | Hydrogen Bond (with C=S) |
| ASP 161 | Hydrogen Bond (with N-H) | ||
| LEU 140 | Hydrophobic (with cyclohexyl) | ||
| PHE 160 | Pi-Pi Stacking (with phenyl) |
Note: This table is a hypothetical representation to illustrate the data generated from a molecular docking study.
The results from molecular docking are instrumental in rationalizing the mechanism by which a compound may inhibit an enzyme. libretexts.org The predicted binding mode can strongly suggest the type of inhibition.
Competitive Inhibition: If the docking simulation shows that this compound binds within the enzyme's active site, where the natural substrate normally binds, it suggests a competitive inhibition mechanism. libretexts.org In this scenario, the compound directly competes with the substrate for access to the catalytic machinery of the enzyme.
Non-competitive Inhibition: If the compound is predicted to bind to a different location on the enzyme, known as an allosteric site, it points towards a non-competitive or uncompetitive inhibition mechanism. libretexts.org Binding at an allosteric site can induce a conformational change in the enzyme that alters the shape of the active site, reducing its efficiency even when the substrate is bound. libretexts.org
By analyzing the specific hydrogen bonds, hydrophobic contacts, and other forces that stabilize the enzyme-inhibitor complex, researchers can understand the structural basis for the compound's inhibitory activity and can rationally design more potent and selective analogues.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations serve as a "computational microscope," providing detailed insights into the dynamic nature of molecules and their interactions over time. nih.gov For this compound, MD simulations are crucial for understanding its conformational flexibility and how it interacts with biological targets.
Conformational Analysis: The three-dimensional shape of a molecule is not static; it exists as an ensemble of different conformations. MD simulations can explore the potential energy surface of this compound to identify its most stable low-energy conformations. This process involves simulating the movement of every atom in the molecule over time, typically on the nanosecond to microsecond timescale, governed by a set of equations known as a force field. scielo.br The simulation would track the rotational freedom around the single bonds, particularly within the cyclohexyl ring and the thiosemicarbazide backbone, to reveal the preferred spatial arrangements of the phenyl and cyclohexyl groups. Understanding these conformational preferences is vital, as only specific conformations may be able to bind effectively to a target receptor. nih.gov
Binding Dynamics: When studying the interaction of this compound with a biological target, such as an enzyme or receptor, MD simulations can elucidate the dynamics of the binding process. After an initial docking pose is predicted, an MD simulation of the ligand-protein complex can reveal the stability of the interaction. nih.gov The simulation can show how the ligand adjusts its conformation within the binding site ("induced fit"), identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and calculate the binding free energy, which is a measure of the affinity of the ligand for the target. scielo.br These simulations can also highlight the role of water molecules in mediating or disrupting the binding process. By analyzing the trajectory of the simulation, researchers can identify the most critical amino acid residues involved in the interaction, providing valuable information for designing more potent derivatives. nih.govscielo.br
The insights gained from MD simulations, such as identifying stable conformations and key binding interactions, are instrumental in the rational design of new derivatives with improved efficacy and specificity. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling
Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction models offer a rapid and cost-effective way to evaluate these properties early in the drug discovery process, helping to identify potential liabilities and prioritize compounds for further development. nih.gov For this compound, a range of ADMET parameters can be computationally predicted.
Key Predicted ADMET Properties:
Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to estimate how well the compound is absorbed from the gut into the bloodstream. nih.gov
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial. Only the unbound fraction of a drug is typically active, and the ability to cross the BBB is essential for drugs targeting the central nervous system. nih.gov
Metabolism: The primary sites of metabolism by cytochrome P450 (CYP) enzymes can be predicted. Identifying which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound is vital for predicting potential drug-drug interactions. nih.govnih.gov
Excretion: The total clearance rate of the compound from the body helps determine its dosing frequency. nih.gov
Toxicity: A variety of potential toxicities can be flagged, including cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. nih.gov
The table below presents a hypothetical ADMET profile for this compound, based on typical outputs from predictive software.
| Parameter | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Likely well-absorbed orally. nih.gov |
| Caco-2 Permeability | Moderate | Suggests reasonable cell membrane permeability. |
| Distribution | ||
| Plasma Protein Binding (PPB) | High (>90%) | The free fraction of the drug available for therapeutic effect may be low. nih.gov |
| BBB Penetration | Low | Unlikely to have significant effects on the central nervous system. |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug interactions involving this enzyme. nih.gov |
| CYP3A4 Substrate | Yes | Potential for drug interactions with inhibitors or inducers of CYP3A4. nih.gov |
| Excretion | ||
| Total Clearance | Moderate | Suggests a moderate elimination rate from the body. nih.gov |
| Toxicity | ||
| hERG Inhibition | Low risk | Low probability of causing cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to cause genetic mutations. |
| Skin Sensitization | Low probability | Low risk of causing an allergic skin reaction. nih.gov |
This table contains illustrative data based on common in silico prediction models and does not represent experimentally verified results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical and structural properties.
For a series of thiosemicarbazide derivatives, including this compound, a QSAR model can be developed to predict their activity against a specific biological target, such as an enzyme or a cell line. mazums.ac.irnih.gov The process involves several key steps:
Data Set Collection: A dataset of thiosemicarbazide analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties. scichemj.org
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. mazums.ac.irresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, including internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a set of compounds not used in model development (r² pred). nih.gov
A hypothetical QSAR equation for a series of thiosemicarbazide derivatives might look like this:
pIC₅₀ = 0.85 * LogP - 1.5 * (TPSA) + 0.05 * (MV) + 2.1
In this illustrative model, pIC₅₀ (the negative logarithm of the IC₅₀ value) is predicted based on the compound's lipophilicity (LogP), topological polar surface area (TPSA), and molecular volume (MV). Such a model suggests that increasing lipophilicity and molecular volume while decreasing polar surface area could lead to more potent compounds in this specific series.
The table below summarizes the key components and statistical validation of a typical QSAR model.
| Component | Description | Example Value |
| Dependent Variable | The biological activity being predicted. | pIC₅₀ |
| Independent Variables | The molecular descriptors used in the model. | LogP, TPSA, Dipole Moment, Wiener Index. researchgate.net |
| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR). scichemj.org |
| Correlation Coefficient (r²) | A measure of how well the model fits the training data. | 0.91 nih.gov |
| Cross-validation (q²) | A measure of the model's internal predictive ability. | 0.85 nih.gov |
| External Validation (r² pred) | A measure of the model's ability to predict the activity of new compounds. | 0.88 nih.gov |
This table contains illustrative data based on typical QSAR studies and does not represent a specific validated model for this compound.
Ultimately, a validated QSAR model serves as a powerful predictive tool. It can be used to estimate the biological activity of newly designed, unsynthesized thiosemicarbazide derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving significant time and resources. nih.gov
Supramolecular Chemistry and Intermolecular Interactions
Analysis of Hydrogen Bonding Networks in Crystalline Structures
Hydrogen bonds are a primary directional force in the crystal packing of thiosemicarbazide (B42300) derivatives. While the specific crystal structure for 4-Cyclohexyl-1-phenylthiosemicarbazide is not detailed in the provided search results, analysis of closely related compounds, such as 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide, offers significant insight. In the crystalline state of this analogue, molecules form inversion dimers through pairs of N—H⋯S hydrogen bonds, creating characteristic R²₂(8) graph-set motifs. nih.govresearchgate.netresearchgate.net Additionally, intramolecular N—H⋯N hydrogen bonds are observed, which help to stabilize the molecular conformation. nih.govresearchgate.netresearchgate.net
Table 1: Hydrogen-Bond Geometry in a Related Thiosemicarbazide Structure (Å, °) Data from the analysis of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide. researchgate.net
| D—H···A | D—H | H···A | D···A | D—H···A |
| N1—H1D···N3 | 0.86 | 2.18 | 2.592 (2) | 109 |
| Additional intermolecular bonds contribute to dimer formation. |
Role of Non-Covalent Interactions (e.g., Tetrel Bonds, C-H···π, π-π Stacking, Lone-Pair···π)
Beyond conventional hydrogen bonds, a subtle array of other non-covalent interactions plays a critical role in the supramolecular assembly of aromatic thiosemicarbazides.
π-π Stacking: The presence of the phenyl ring in this compound allows for π-π stacking interactions. These interactions, where aromatic rings stack face-to-face or in an offset manner, are fundamental in the formation of columnar structures and contribute significantly to the stability of the crystal lattice. nih.govnih.gov Studies on other aromatic systems show that stacking between heterocycles and aromatic rings is a key factor in solid-state packing. mdpi.com
C-H···π Interactions: The hydrogen atoms of the cyclohexyl ring and the phenyl ring can interact with the π-electron cloud of an adjacent phenyl ring. These C-H···π interactions, though weaker than classical hydrogen bonds, are numerous and collectively provide substantial stabilization to the three-dimensional structure. nih.govnih.gov
Lone-Pair···π Interactions: A less common but significant interaction is the lone-pair(lp)···π bond, which can occur between the electron lone pairs on the sulfur or nitrogen atoms and the electron-deficient face of the phenyl ring. rsc.org This type of interaction has been identified as an important contributor to the structure of various biological and synthetic molecules but is often overlooked. mdpi.comrsc.org
Tetrel Bonds: While more commonly discussed in the context of organometallic complexes involving elements like lead (Pb), tetrel bonding involves a Group 14 element acting as an electrophilic center. nih.govnih.gov In a purely organic context like this compound, analogous σ-hole interactions involving carbon could play a role in directing the supramolecular assembly.
The interplay of these varied interactions, summarized in the Hirshfeld surface analysis of related compounds, shows that H···H, H···C/C···H, and H···O/O···H contacts collectively govern the molecular packing. nih.gov
Self-Assembly Principles and Design of Supramolecular Architectures
The spontaneous organization of molecules into ordered structures is the essence of self-assembly. For this compound, the combination of strong, directional hydrogen bonds and weaker, less-directional van der Waals forces and π-interactions provides the necessary toolkit for forming complex supramolecular architectures. nih.gov
The design of such architectures relies on encoding molecular-level information in the structure of the building blocks. nih.gov The thiosemicarbazide backbone offers a predictable geometry for hydrogen bonding, while the cyclohexyl and phenyl substituents can be modified to tune the assembly process. For instance, the solvent used during assembly can dramatically influence the final morphology, leading to structures ranging from fibers and belts to sheets and flower-like superstructures in related small molecules. nih.gov The principles of dynamic covalent chemistry and metalloid-directed self-assembly have been used to create complex macrocycles and cages from dithiol precursors, highlighting a sophisticated strategy for achieving thermodynamic control over product formation. nsf.gov
Potential in Columnar Liquid Crystal Formation
Columnar liquid crystals are a state of matter where molecules stack on top of one another to form columns, which then arrange into a two-dimensional lattice. This behavior is often seen in disc-shaped (discotic) or helical molecules that can self-assemble through π-π stacking. rsc.orgcolumbia.edu
While there is no direct evidence of this compound forming liquid crystalline phases, its molecular structure possesses features conducive to such behavior. The combination of a relatively rigid core (the phenylthiosemicarbazide moiety) and a flexible peripheral group (the cyclohexyl ring) is a common design motif in liquid crystal chemistry. The presence of the alkyl group in a related 4-n-butyl aniline (B41778) system was noted for its potential to induce liquid crystalline behavior. kiku.dk The strong intermolecular interactions, particularly π-π stacking of the phenyl rings, could promote the one-dimensional stacking required for columnar phase formation. Further research involving thermal analysis (DSC) and polarized optical microscopy (POM) would be necessary to explore this potential. rsc.org
Host-Guest Chemistry and Molecular Recognition Properties
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. nih.govresearchgate.net Thiosemicarbazone derivatives, which are structurally similar to this compound, have been shown to be effective receptors for both anions and cations. nih.gov
Two novel cyclohexyl-based thiosemicarbazones demonstrated selective colorimetric sensing of fluoride (B91410), copper, and cobalt ions. nih.gov The sensing mechanism involves the 'NH' proton of the thiosemicarbazone, which interacts with the guest ion. nih.gov This suggests that this compound could also function as a chemosensor. Its N-H protons can act as binding sites for anions like fluoride through hydrogen bonding, while the nitrogen and sulfur atoms can coordinate with metal cations. The phenyl and cyclohexyl groups provide a hydrophobic pocket that can be tailored to recognize specific neutral guest molecules, driven by hydrophobic and van der Waals interactions. nih.govrsc.org
Future Directions and Translational Research Perspectives for 4 Cyclohexyl 1 Phenylthiosemicarbazide
The thiosemicarbazide (B42300) scaffold, a key structural feature of 4-Cyclohexyl-1-phenylthiosemicarbazide, represents a versatile and privileged framework in medicinal chemistry and material science. nih.govbohrium.com These compounds, characterized by a thiourea (B124793) and hydrazine (B178648) functionality, exhibit a wide array of biological activities, including antibacterial, anticancer, antifungal, and antiviral properties. mdpi.comwisdomlib.orgnih.gov The future of research on this chemical class is focused on refining its therapeutic potential and exploring novel, non-medical applications. This involves the strategic design of new molecules, the development of sophisticated delivery systems, and the application of advanced computational tools to create compounds with enhanced efficacy and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Cyclohexyl-1-phenylthiosemicarbazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted cyclohexyl isothiocyanates and phenylhydrazine derivatives. A common approach involves refluxing stoichiometric equivalents of the reactants in ethanol with catalytic acetic acid (1–2 drops) for 30–60 minutes, followed by cooling and filtration to isolate the product . Optimization may involve adjusting solvent polarity (e.g., using methanol or acetonitrile) or reaction temperature to improve yield. Purity can be enhanced via recrystallization in mixed solvents like chloroform-petroleum ether .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯S hydrogen bonds) and planar conformations of the thiosemicarbazide moiety, with reported r.m.s. deviations of <0.01 Å from planarity .
- FT-IR and NMR : Confirm functional groups (e.g., C=S stretch at ~1250–1350 cm⁻¹ in IR) and regiochemistry (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm in H NMR) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 278) and fragmentation patterns .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Stability studies should monitor degradation under light, humidity, and temperature (e.g., 25°C vs. 40°C) via accelerated aging tests. Thermogravimetric analysis (TGA) can identify decomposition temperatures (>200°C typical for thiosemicarbazides) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and non-covalent interactions (NCI plots). These studies predict nucleophilic sites (e.g., sulfur and hydrazinic nitrogen) and dimerization tendencies via intermolecular hydrogen bonding . Molecular dynamics simulations further assess solvation effects and conformational stability .
Q. How do structural modifications (e.g., substituents on the phenyl or cyclohexyl groups) influence biological activity or coordination chemistry?
- Methodological Answer : Comparative SAR studies require synthesizing analogs (e.g., halogenated phenyl or methylated cyclohexyl derivatives) and testing against control compounds. For example:
- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Coordination chemistry : Titration with metal salts (e.g., Cu²⁺, Zn²⁺) monitored via UV-Vis spectroscopy to identify binding stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios) .
- Substituents like electron-withdrawing groups (e.g., –NO₂) enhance metal-binding affinity but may reduce solubility .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤1%) to minimize variability .
- Replicate studies : Cross-validate results in independent labs with blinded protocols.
- Meta-analysis : Pool data from multiple sources, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity levels >2%) .
Q. What role do intramolecular interactions (e.g., S(5)/S(6) ring motifs) play in stabilizing the crystal lattice of this compound?
- Methodological Answer : X-ray diffraction reveals intramolecular N–H⋯N and N–H⋯O hydrogen bonds forming S(5)/S(6) motifs, which preorganize the molecule for dimerization via N–H⋯S interactions (R₂²(8) motifs). These interactions reduce conformational entropy, stabilizing the lattice. Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯S contacts ≥15% of total interactions) .
Methodological Notes for Experimental Design
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiosemicarbazide group.
- Crystallization : Use slow evaporation (e.g., chloroform-petroleum ether) to obtain high-quality single crystals for XRD .
- Data Contradictions : Document batch-specific variations (e.g., starting material purity) and include negative controls in bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
